N,N'-Dimethyl-HMBA

Description

N,N-Dimethylbenzylamine (DMBA), with the chemical formula C₉H₁₃N, is a tertiary amine featuring a benzyl group (C₆H₅CH₂) attached to a nitrogen atom substituted with two methyl groups. It is a versatile compound widely used in organic synthesis, pharmaceuticals, polymer chemistry, and agrochemicals due to its strong basicity and nucleophilic reactivity .

Properties

Molecular Formula |

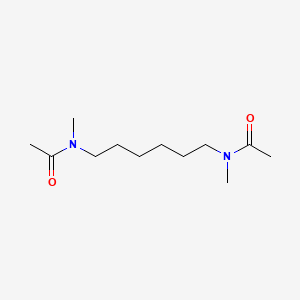

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

N-[6-[acetyl(methyl)amino]hexyl]-N-methylacetamide |

InChI |

InChI=1S/C12H24N2O2/c1-11(15)13(3)9-7-5-6-8-10-14(4)12(2)16/h5-10H2,1-4H3 |

InChI Key |

SGHJEJIGUKIFTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)CCCCCCN(C)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

Toxicity :

- Acute toxicity (oral LD₅₀ in rats: ~250 mg/kg).

Comparison with Structurally Similar Compounds

N,N-Dimethylformamide (DMF)

Chemical Formula: C₃H₇NO Molecular Weight: 73.09 g/mol CAS Number: 68-12-2

| Property | DMBA | DMF |

|---|---|---|

| Functional Group | Tertiary amine | Polar aprotic amide |

| Boiling Point | ~180–185°C | 153°C |

| Applications | Catalysis, pharma | Solvent, formylation |

| Toxicity | Neurotoxic, carcinogen precursor | Hepatotoxic, reproductive risks |

Key Differences :

N,N-Dimethylacetamide (DMAc)

Chemical Formula: C₄H₉NO Molecular Weight: 87.12 g/mol CAS Number: 127-19-5

| Property | DMBA | DMAc |

|---|---|---|

| Functional Group | Tertiary amine | Polar aprotic amide |

| Boiling Point | ~180–185°C | 165°C |

| Applications | Polymer curing | Polymer production (e.g., acrylics) |

| Toxicity | Potential nitrosamine | Skin/eye irritant |

Key Differences :

N,N-Dimethylbenzamide

Chemical Formula: C₉H₁₁NO Molecular Weight: 149.19 g/mol CAS Number: 611-74-5

| Property | DMBA | N,N-Dimethylbenzamide |

|---|---|---|

| Functional Group | Tertiary amine | Amide |

| Physical State | Liquid | Solid (mp 43–45°C) |

| Applications | Catalysis, agrochemicals | Pharma intermediates |

Key Differences :

N-Nitrosomethylaminobutyric Acid (NMBA)

Chemical Formula : C₅H₁₀N₂O₃

Molecular Weight : 146.15 g/mol

CAS Number : 61445-55-4

| Property | DMBA | NMBA (Nitroso) |

|---|---|---|

| Functional Group | Tertiary amine | Nitroso compound |

| Applications | Synthetic intermediate | Carcinogen reference standard |

| Toxicity | Precursor to nitrosamines | Direct carcinogen |

Key Differences :

N-Methylbenzylamine (NMBA Variant)

Chemical Formula: C₈H₁₁N Molecular Weight: 121.18 g/mol CAS Number: Not specified in evidence

| Property | DMBA | N-Methylbenzylamine |

|---|---|---|

| Structure | Tertiary amine | Primary amine |

| Reactivity | Strong base | Moderate nucleophile |

| Applications | Polymer chemistry | Specialty chemical synthesis |

Key Differences :

- The primary amine in N-methylbenzylamine limits its catalytic utility compared to DMBA’s tertiary structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.